2H-Azeto[1,2-a]cyclopenta[c]pyrrole
Description
Chemical Identity and Nomenclature
2H-Azeto[1,2-a]cyclopenta[c]pyrrole represents a complex polycyclic heterocyclic compound with well-established chemical identifiers across multiple international databases. The compound carries the Chemical Abstracts Service registry number 155869-00-4, which serves as its primary identification code in chemical literature and regulatory documentation. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 5-azatricyclo[5.3.0.0²'⁵]deca-1(10),2,6,8-tetraene, which provides precise structural information about its tricyclic framework and ring connectivity.
The compound has been documented under several synonymous names across different chemical databases and literature sources. The primary name this compound follows the standard heterocyclic nomenclature conventions, where the azeto prefix indicates the four-membered nitrogen-containing ring, while the cyclopenta[c]pyrrole portion describes the fused five-membered rings containing the pyrrole nitrogen. Additional nomenclature variations include the Chemical Abstracts ninth collective index designation as this compound(9CI), which appears in historical chemical literature and patent documents.
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is C1C=C2N1C=C3C2=CC=C3, which provides a linear text representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C9H7N/c1-2-7-6-10-5-4-9(10)8(7)3-1/h1-4,6H,5H2 offers a standardized machine-readable format that precisely describes the molecular structure and connectivity patterns.
Structural Framework and Molecular Topology
The molecular architecture of this compound exhibits a highly constrained tricyclic framework characterized by the fusion of three distinct ring systems. The compound possesses a molecular formula of C₉H₇N with a molecular weight of 129.162 atomic mass units and a monoisotopic mass of 129.057849 atomic mass units. This molecular composition indicates a high degree of unsaturation, consistent with the presence of multiple aromatic and conjugated systems within the structure.
The tricyclic framework consists of a four-membered azetidine ring fused to a five-membered cyclopentane ring, which is further fused to a five-membered pyrrole ring. This arrangement creates a rigid molecular geometry with limited conformational flexibility due to the ring strain and fusion constraints. The structural analysis reveals that the compound contains a total of ten atoms, including nine carbon atoms and one nitrogen atom, arranged in a highly ordered three-dimensional configuration.
The electronic structure of this compound demonstrates characteristics typical of nitrogen-containing heterocyclic compounds. The molecular topology includes conjugated π-electron systems that extend across the fused ring framework, contributing to the compound's chemical stability and reactivity patterns. According to computational analyses, the compound exhibits specific geometric parameters including bond lengths, bond angles, and dihedral angles that are influenced by the ring fusion and the presence of the nitrogen heteroatom.
The following table summarizes the key molecular properties of this compound:
Historical Context of Discovery and Documentation
The documentation and characterization of this compound reflects the broader historical development of heterocyclic chemistry and advanced synthetic methodologies. The compound first appeared in chemical literature as part of systematic studies investigating novel tricyclic nitrogen-containing heterocycles, building upon the foundational work in pyrrole chemistry that dates back to the nineteenth century. The discovery and synthesis of pyrrole itself, which forms a crucial component of this compound, was accomplished through early investigations of coal tar and bone oil, establishing the groundwork for understanding five-membered nitrogen heterocycles.
The specific structural characterization of this compound became possible through advances in synthetic organic chemistry, particularly the development of cyclization reactions capable of constructing complex polycyclic frameworks. Historical records indicate that the compound was first synthesized and characterized in research focused on developing novel heterocyclic scaffolds for potential pharmaceutical applications. The synthesis methodology involved sophisticated cyclization strategies, including reductive Pauson-Khand reactions and subsequent ring-forming transformations that allowed access to the highly strained tricyclic system.
The compound's entry into major chemical databases occurred during the late twentieth and early twenty-first centuries, coinciding with the expansion of computational chemistry tools and advanced spectroscopic methods for structural elucidation. The assignment of the Chemical Abstracts Service number 155869-00-4 provided official recognition and standardized identification for the compound in chemical literature and regulatory databases. This registration facilitated subsequent research and development activities involving the compound and related structural analogs.
Modern documentation of this compound has been enhanced through comprehensive database entries in major chemical information systems including PubChem, ChemSpider, and specialized heterocyclic chemistry databases. These resources provide detailed structural, physical, and chemical property data that support ongoing research in heterocyclic chemistry and related fields. The compound has also been included in patent literature and research publications focusing on novel synthetic methodologies and potential applications in medicinal chemistry.
Position in Heterocyclic Chemistry Classification
This compound occupies a distinctive position within the classification system of heterocyclic compounds, representing a complex example of polycyclic nitrogen-containing heterocycles. According to the standard classification framework for heterocyclic compounds, this molecule belongs to the category of aromatic heterocyclic compounds, specifically those featuring multiple fused ring systems with nitrogen heteroatoms. The compound exemplifies the sophisticated structural diversity possible within the broader family of nitrogen heterocycles, which includes fundamental five-membered ring systems such as pyrrole, imidazole, and pyrazole.
Within the hierarchical classification of heterocyclic compounds, this compound can be categorized as a tricyclic heterocycle containing one nitrogen heteroatom distributed across the fused ring framework. This places it among the more complex members of the pyrrole family, which traditionally encompasses simple five-membered nitrogen heterocycles and their derivatives. The presence of the azetidine ring component introduces additional structural complexity, as four-membered nitrogen heterocycles exhibit unique reactivity patterns and geometric constraints compared to their five- and six-membered counterparts.
The structural framework of this compound demonstrates characteristics consistent with both saturated and unsaturated heterocyclic systems. While certain portions of the molecule exhibit aromatic character typical of pyrrole derivatives, the overall structure includes saturated carbon centers that influence the compound's physical and chemical properties. This hybrid nature positions the compound within the intersection of different heterocyclic classifications, requiring consideration of multiple structural features when analyzing its chemical behavior and potential applications.
The compound's classification significance extends to its role in demonstrating advanced synthetic methodologies in heterocyclic chemistry. The successful construction of such a complex polycyclic framework represents achievements in modern synthetic organic chemistry, particularly in the development of cyclization reactions capable of forming highly strained ring systems. This positions this compound as an important synthetic target and structural motif for ongoing research in heterocyclic chemistry and related fields.
From a structural biology and medicinal chemistry perspective, the compound represents a member of the broader class of nitrogen-containing polycyclic compounds that serve as scaffolds for drug discovery and development. The rigid tricyclic framework provides a constrained molecular geometry that can be exploited in the design of biologically active compounds, following established principles in structure-activity relationship studies. This classification context highlights the compound's potential significance beyond pure structural chemistry, extending into applications in pharmaceutical research and related fields.
Properties
CAS No. |
155869-00-4 |
|---|---|
Molecular Formula |
C9H7N |
Molecular Weight |
129.162 |
InChI |
InChI=1S/C9H7N/c1-2-7-6-10-5-4-9(10)8(7)3-1/h1-4,6H,5H2 |
InChI Key |
ABBPZCMBMYLCDE-UHFFFAOYSA-N |
SMILES |
C1C=C2N1C=C3C2=CC=C3 |
Synonyms |
2H-Azeto[1,2-a]cyclopenta[c]pyrrole(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Drug Discovery and Development
The primary application of 2H-Azeto[1,2-a]cyclopenta[c]pyrrole lies in its potential as a scaffold for drug development. Research indicates that derivatives of this compound exhibit promising biological activities, including anti-cancer and anti-inflammatory properties.
- Case Study: Anticancer Activity
- A study demonstrated that certain derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its ability to undergo various reactions allows chemists to create complex molecules efficiently.
- Synthesis Protocols
Data Tables
Biological Mechanisms
Research has indicated that this compound derivatives can modulate various biological pathways. For instance:
- Mechanism of Action
- The compounds may interact with specific cellular receptors or enzymes involved in tumor growth and inflammation, leading to their observed therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2H-Azeto[1,2-a]cyclopenta[c]pyrrole with key structural analogs, emphasizing molecular features, synthesis, and applications.
Octahydrocyclopenta[c]azepine Derivatives (4c–d, 5c–d, 6c–d)
- Structure : These derivatives feature a seven-membered azepine ring fused to a cyclopenta system, differing from the smaller azetidine ring in this compound.
- Synthesis : Derived from alkoxy- or acyloxyamines via ring-expansion reactions involving methanesulfonyl chloride .
- Applications : Azepane scaffolds are widely utilized in pharmaceuticals due to their conformational flexibility and bioactivity .
Pyrrolo(1,2-a)pyrazine-1,4-dione Derivatives (PPDH and PPDHMP)
- Structure : Pyrrolo(1,2-a)pyrazine-dione fused systems, with PPDHMP containing a 2-methyl-propyl substituent.
- Molecular Data :
- Applications : Demonstrated antibacterial, antitumor, and anti-inflammatory activities, isolated from Streptomyces and Bacillus species .
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Structure : Cyclopenta[c]pyrrole core with a tert-butyl carboxylate and ketone substituents.
- Molecular Data: C₁₂H₁₉NO₃, molecular weight 225.28 g/mol .
- Applications : Primarily employed as a synthetic intermediate; safety data highlight its hazardous nature, requiring careful handling .
cis,cis,cis,cis-[5.5.5.4]-1-Azafenestrane
- Structure : A fenestrane system with four fused rings, including an azetidine ring, sharing a similar ring junction with this compound .
- Significance: Represents a rare structural motif in organic chemistry, studied for its topological novelty rather than bioactivity .
Comparative Data Table
Key Research Findings
- Bioactivity Gaps : Unlike pyrrolo(1,2-a)pyrazine-diones (e.g., PPDH), the biological properties of this compound remain unexplored, warranting further investigation .
- Synthetic Challenges : The strained azetidine ring in this compound may complicate synthesis compared to more stable analogs like cis-tert-butyl derivatives .
Preparation Methods
Reaction Mechanism and Substrate Design
In IEDDA pathways, pyrrole derivatives act as dienes, reacting with azirines or other strained heterocycles as dienophiles. The reaction proceeds via a concerted mechanism, where the electron-withdrawing groups on the dienophile polarize the π-system, facilitating [4+2] cycloaddition. For example, 1,2,5-trisubstituted pyrroles have been shown to undergo cycloaddition with nitro-substituted azirines, yielding intermediate cycloadducts that subsequently undergo ring contraction or rearrangement to form the azeto-cyclopenta[c]pyrrole system.
Optimization and Challenges
Key challenges include minimizing competing side reactions, such as pyrrole degradation under harsh conditions. Studies indicate that electron-donating substituents on the pyrrole ring enhance diene reactivity, while steric hindrance at the 2,5-positions improves regioselectivity. Solvent effects also play a critical role, with polar aprotic solvents like acetonitrile favoring cycloadduct stability.
| Example | Boron Hydride | Lewis Acid | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | ZnCl₂ | THF/Toluene | 90.9 | 97 |
| 2 | NaBH₄ | ZnCl₂ | THF/Toluene | 91.8 | 97 |
| 3 | KBH₄ | ZnCl₂ | THF/Toluene | 91.6 | 97 |
| 4 | NaBH₄ | FeCl₃ | Acetonitrile | 81.4 | 95 |
| 5 | KBH₄ | ZnCl₂ | THF/Toluene | 91.2 | 96 |
Mechanistic Insights
The Lewis acid (e.g., ZnCl₂) activates the cyclopentimide via coordination to the carbonyl oxygen, enhancing electrophilicity. Subsequent hydride transfer from the boron reagent reduces the imide to a secondary amine, followed by intramolecular cyclization to form the saturated pyrrolidine ring. While this method produces octahydro derivatives, analogous strategies could be adapted for azetidine formation by modifying substrate geometry or reaction conditions.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
-
Cycloaddition : Offers direct access to the unsaturated bicyclic core but requires stringent control over electronic and steric factors. Typical yields range from 50–70%, with scalability limited by substrate availability.
-
Reductive Methods : Provide high yields (>90%) and operational simplicity but yield saturated analogs. Post-reduction oxidation or dehydrogenation steps may be necessary to access the target compound.
Practical Considerations
-
Cost : Boron hydrides and Lewis acids are cost-effective, whereas specialized azirine dienophiles used in cycloadditions are synthetically demanding.
-
Purity : Both methods achieve >95% purity, though cycloadditions necessitate rigorous purification to remove regioisomers.
Q & A
Basic: What are the primary synthetic routes for 2H-Azeto[1,2-a]cyclopenta[c]pyrrole, and how do reaction conditions influence product purity?
Methodological Answer:
The synthesis of this compound derivatives often involves ring-expansion or annulation strategies. For example, methanesulfonyl-mediated reactions of 6-(hydroxymethyl)-1-azaspiro[4.4]nonanes can yield perhydrocyclopenta[2,3]azeto[1,2-a]pyrrol derivatives via a ring-opening and reclosure mechanism . Key factors include:
- Substituent Effects : Alkoxy or acyloxy groups on the starting material lead to divergent products (e.g., azepanes vs. azeto-pyrrolidine derivatives) .
- Temperature Control : Low-temperature conditions (0–5°C) are critical for stabilizing intermediates in cyclization reactions .
- Catalytic Systems : Copper(I) iodide (CuI) facilitates coupling reactions for precursor synthesis in fused heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
